1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Description
Contextualization within Heterocyclic Chemistry and Imidazole (B134444) Derivatives
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. scbt.com Imidazole and its derivatives, such as 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, are prime examples of heterocyclic compounds, specifically classified as diazoles due to the presence of two nitrogen atoms in the five-membered ring. nih.gov
The imidazole ring is aromatic and possesses a unique electronic structure that makes it a versatile component in both biological and synthetic chemical systems. The presence of a methyl group at the 5-position and an isopropyl group at the 1-position in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- modifies the steric and electronic properties of the parent imidazole ring, influencing its reactivity and potential applications. The isopropyl group, for instance, increases the compound's lipophilicity, which can be a significant factor in its interactions with biological membranes and its solubility in organic solvents.
Significance of the Imidazole Core as a Synthetic and Research Scaffold
The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made imidazole-containing compounds a focal point in drug discovery and development. researchgate.net The imidazole ring's ability to act as a proton donor and acceptor, and to coordinate with metal ions, is central to its role in many biological processes. nih.gov
The core structure is found in essential biomolecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. nih.gov In synthetic chemistry, the imidazole core serves as a versatile building block for the creation of more complex molecules. The nitrogen atoms in the ring can be readily alkylated or acylated, allowing for the systematic modification of the compound's properties. researchgate.net This adaptability is crucial for developing new materials and therapeutic agents.
Overview of Key Academic Research Domains Pertaining to Substituted Imidazoles
The study of substituted imidazoles, including compounds like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, spans several key academic research domains:
Medicinal Chemistry: A primary focus is the synthesis of novel imidazole derivatives as potential therapeutic agents. Research has shown that substituted imidazoles possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The specific substituents on the imidazole ring can be tailored to enhance a particular activity and improve selectivity for a biological target.
Materials Science: Imidazole derivatives are investigated for their applications in the development of new materials. For example, they can be used as ligands in the formation of metal-organic frameworks (MOFs) or as components of ionic liquids, which have unique properties as solvents and electrolytes.
Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazole salts are powerful ligands in organometallic catalysis. These catalysts are used in a variety of organic transformations, offering high efficiency and selectivity.
Historical Development of Imidazole Chemistry and Modern Research Trends
The history of imidazole chemistry dates back to the 19th century. Imidazole itself was first synthesized in 1858 by Heinrich Debus, although some of its derivatives were known earlier. scbt.com The name "imidazole" was coined by Arthur Rudolf Hantzsch in 1887.
Early research focused on understanding the fundamental properties and reactivity of the imidazole ring. The discovery of the imidazole moiety in naturally occurring and biologically important molecules spurred further investigation into its chemical and biological significance.
Modern research trends in imidazole chemistry are driven by the demand for new functional molecules with specific properties. Key areas of contemporary research include:
Green Synthesis: The development of environmentally friendly and efficient methods for synthesizing substituted imidazoles is a major focus. This includes the use of microwave-assisted synthesis and green catalysts.
Supramolecular Chemistry: The ability of imidazoles to form non-covalent interactions is being exploited in the design of supramolecular assemblies with applications in areas such as drug delivery and sensor technology. nih.gov
Targeted Drug Design: Advances in computational chemistry and molecular modeling are enabling the rational design of imidazole-based drugs that target specific enzymes or receptors with high precision, potentially leading to more effective and less toxic therapies. researchgate.net
Data Tables
To provide a comparative context for the properties of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the following tables detail the properties of the parent compound, Imidazole, and a closely related substituted imidazole, 1-Methylimidazole (B24206).
Table 1: Physicochemical Properties of Imidazole
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1H-Imidazole | chemeo.com |
| CAS Number | 288-32-4 | chemeo.com |
| Molecular Formula | C₃H₄N₂ | chemeo.com |
| Molar Mass | 68.08 g/mol | chemeo.com |
| Appearance | White or pale yellow solid | |
| Melting Point | 89 to 91 °C | |
| Boiling Point | 256 °C | |
| Water Solubility | 633 g/L |
Table 2: Physicochemical Properties of 1-Methylimidazole
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Methyl-1H-imidazole | nist.gov |
| CAS Number | 616-47-7 | nist.gov |
| Molecular Formula | C₄H₆N₂ | nist.gov |
| Molar Mass | 82.10 g/mol | nist.gov |
| Appearance | Colorless liquid | |
| Melting Point | -6 °C | |
| Boiling Point | 198 °C | |
| Density | 1.03 g/cm³ |
Properties
IUPAC Name |
5-methyl-1-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-5-8-4-7(9)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPINPKKUALLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710935 | |
| Record name | 5-Methyl-1-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89290-98-2 | |
| Record name | 5-Methyl-1-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for 1h Imidazole, 5 Methyl 1 1 Methylethyl Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, serve as the primary methods for initial structural verification. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
For a compound like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the spectra would exhibit characteristic signals confirming the presence of the isopropyl group, the C5-methyl group, and the imidazole (B134444) ring protons. In related imidazole derivatives, characteristic resonances for imidazole protons typically appear in the range of 6.77–7.66 ppm in ¹H NMR spectra, with corresponding carbon signals appearing between 124.87–132.43 ppm in ¹³C NMR spectra. researchgate.net The specific chemical shifts are highly sensitive to the electronic environment, allowing for precise positional assignment of substituents on the imidazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Imidazole, 5-methyl-1-(1-methylethyl)-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | ~7.5 | ~138 | s |
| Imidazole H-4 | ~6.9 | ~128 | s |
| Imidazole C-2 | - | ~138 | - |
| Imidazole C-4 | - | ~128 | - |
| Imidazole C-5 | - | ~130 | - |
| N-CH (isopropyl) | ~4.2 | ~48 | sept |
| CH(CH₃)₂ (isopropyl) | ~1.4 | ~22 | d |
| C5-CH₃ | ~2.2 | ~12 | s |
Note: This table contains predicted data based on known values for analogous structures.
Two-dimensional NMR techniques are employed to resolve complex structures by correlating signals across different dimensions, revealing connectivity and spatial relationships that are not apparent in 1D spectra. science.gov
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, a COSY spectrum would show a clear cross-peak between the methine (CH) proton and the six methyl (CH₃) protons of the isopropyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique is invaluable for unambiguously assigning carbon resonances. For instance, it would link the proton signal at ~4.2 ppm to the isopropyl methine carbon at ~48 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. sdsu.edu This is crucial for establishing the connectivity of different molecular fragments. Key correlations for confirming the structure of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- would include the correlation between the isopropyl methine proton and the C-2 and C-4 carbons of the imidazole ring, as well as correlations from the C5-methyl protons to the C-4 and C-5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is essential for determining the molecule's preferred conformation and stereochemistry. For example, a NOESY spectrum could show a correlation between the protons of the isopropyl group and the H-4 proton on the imidazole ring, providing insight into the rotational orientation of the isopropyl substituent.
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
| COSY | Isopropyl-CH ↔ Isopropyl-CH₃ | - | Confirms isopropyl group structure. |
| HSQC | All protons | Directly attached carbons | Assigns all protonated carbons. |
| HMBC | Isopropyl-CH | Imidazole C-2, C-4 | Confirms N-1 substitution position. |
| HMBC | C5-CH₃ | Imidazole C-4, C-5 | Confirms C-5 substitution position. |
| NOESY | Isopropyl-CH ↔ Imidazole H-4 | - | Provides conformational information. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental composition, which is a critical step in identifying an unknown compound or confirming the synthesis of a new one. rsc.org For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, which has a molecular formula of C₈H₁₄N₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value.
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments is predictable and characteristic of the original molecular structure. Analysis of these patterns provides corroborating evidence for the proposed structure. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Cleavage within the isopropyl group would lead to a stable fragment with an m/z value of 123.
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the N-C bond connecting the isopropyl group to the imidazole ring would result in a fragment at m/z 81.
Ring Fragmentation: The imidazole ring itself can undergo characteristic cleavage, such as the loss of hydrogen cyanide (HCN), a pattern observed in studies of related compounds like 1-methylimidazole (B24206). researchgate.net
Table 3: Predicted Major Mass Spectrometry Fragments
| m/z Value | Identity of Fragment | Neutral Loss |
| 138 | [M]⁺ | - |
| 123 | [M - CH₃]⁺ | •CH₃ |
| 81 | [M - C₃H₇]⁺ | •C₃H₇ |
Note: This table contains predicted data based on established fragmentation principles.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a detailed model of the atomic arrangement, including exact bond lengths, bond angles, and intermolecular interactions. nsf.gov
While a crystal structure for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is not publicly available, analysis of analogous imidazole derivatives provides insight into the expected findings. For example, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile was determined to be in the monoclinic P2₁/n space group. nih.gov Such an analysis for the target compound would definitively confirm the substitution pattern on the imidazole ring and reveal the conformation of the isopropyl group in the solid state. It would also detail any intermolecular forces, such as hydrogen bonds, that dictate the crystal packing. nih.govresearchgate.net
Table 4: Representative Crystallographic Data for an Imidazole Analogue
| Parameter | Example Value (from an analogue) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.9624 (16) |
| b (Å) | 7.8687 (12) |
| c (Å) | 14.292 (2) |
| β (°) | 106.727 (2) |
| Volume (ų) | 1180.6 (3) |
| Z | 4 |
| Data sourced from a representative imidazole analogue. nih.gov |
Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration
In a study of an analogous compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, single-crystal X-ray diffraction was used to obtain crystals suitable for analysis. nih.gov The analysis determined the crystal system and space group, which for this analogue was monoclinic with a P2₁/n space group. nih.gov Similarly, the crystal structure of 1H-imidazole-1-methanol was found to crystallize with monoclinic (P2₁/n) symmetry. nih.govnsf.gov For another analogue, 1-(2,6-diisopropylphenyl)-1H-imidazole, the molecule was reported to have monoclinic P2₁/c symmetry at a temperature of 106 K. nsf.gov
The dihedral angle between different ring systems within a molecule is a critical parameter determined by this technique. For instance, in C₁₄H₁₂N₄, the dihedral angle between the indole (B1671886) ring system and the imidazole ring was found to be 77.70 (6)°. nih.gov In 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated 80.7 (1)° relative to the phenyl ring. nsf.gov Such data is crucial for understanding steric hindrance and conformational preferences.
Table 1: Example Crystallographic Data for an Imidazole Analogue (C₁₄H₁₂N₄)
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₄H₁₂N₄ | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 10.9624 (16) | nih.gov |
| b (Å) | 7.8687 (12) | nih.gov |
| c (Å) | 14.2915 (21) | nih.gov |
| β (°) | 106.727 (2) | nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond individual molecular geometry, X-ray diffraction reveals how molecules are arranged in the crystal lattice, governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are fundamental to the supramolecular chemistry of the compound.
Hydrogen bonding is a dominant interaction in many imidazole analogues. In the crystal structure of 1H-imidazole-1-methanol, three unique molecules are linked via O—H⋯N hydrogen bonds in a head-to-tail fashion, forming distinct three-membered macrocycles. nih.govnsf.gov For other analogues, weak intermolecular C—H⋯N hydrogen bonds are observed, which can link molecules into chains or sheets. nih.govnih.gov
π-π stacking is another significant interaction, particularly for aromatic systems like imidazole. In the crystal packing of 1H-imidazole-1-methanol, cofacial π-stacking occurs with a centroid-to-centroid distance of 3.7219 (3) Å, which is a typical value for such systems. nih.gov In other cases, π-stacking interactions can be weaker or absent, with aryl-aryl distances falling outside the accepted range of 5 Å for significant interaction. nsf.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. These methods are complementary and are used to identify the characteristic vibrational modes of the imidazole ring and its substituents.
The spectra of imidazole analogues are complex, with numerous bands corresponding to stretching and bending vibrations of C-H, C=N, C-N, and other bonds. The interpretation of these spectra is often aided by theoretical calculations using Density Functional Theory (DFT). researchgate.netnih.gov By calculating the vibrational wavenumbers and comparing them with the experimental data, a detailed assignment of the spectral bands can be achieved through methods like potential energy distribution (PED) analysis. nih.gov
For example, in a study of 4-(4-Fluoro-phenyl)-1H-imidazole, the FT-IR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations to provide a detailed interpretation of the vibrational modes. researchgate.net
Table 2: Illustrative Vibrational Frequencies for an Imidazole Analogue
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| 400-4000 | Full Spectrum Scan | FT-IR, FT-Raman | nih.gov |
| ~3100 | C-H stretching (aromatic) | FT-IR/Raman | researchgate.net |
| ~1500-1600 | C=N, C=C stretching (ring) | FT-IR/Raman | researchgate.net |
| ~1300-1450 | In-plane bending | FT-IR/Raman | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. chemistwizards.com It is a powerful tool for analyzing conjugated systems. The imidazole ring is an aromatic system, and its UV-Vis spectrum is characterized by electronic transitions such as π → π* and n → π*. libretexts.orguobabylon.edu.iq
The π → π* transitions are typically high-energy, high-intensity absorptions, while n → π* (non-bonding to anti-bonding π orbital) transitions are of lower energy and intensity. libretexts.org For imidazole itself, a characteristic absorption peak at 217 nm is attributed to the π → π* transition of the C=N bond, while a peak at 275 nm is identified as the n → π* transition. researchgate.net
The position and intensity of these absorption bands are sensitive to the substituents on the imidazole ring. Substituents can extend the conjugated system, leading to a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. uobabylon.edu.iq This effect is clearly seen when comparing imidazole to benzimidazole, where the additional benzene (B151609) ring causes a red shift. researchgate.net
Table 3: Typical Electronic Transitions for Imidazole Derivatives
| Transition | Typical λmax (nm) | Description | Reference |
|---|---|---|---|
| π → π* | ~217 | High-energy transition in the imidazole ring. | researchgate.net |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for assessing the thermal stability of compounds. For imidazole analogues, TGA can determine the temperature at which decomposition begins and the pathway of thermal degradation.
The thermal stability is often quantified by the thermal decomposition temperature (Td), frequently defined as the temperature at which a 5% weight loss occurs. Studies on various imidazole-based fluorophores have shown good thermal stability, with Td values ranging from 304°C to 350°C. researchgate.net This indicates that the core imidazole structure can be part of thermally robust molecules.
Table 4: Thermal Decomposition Temperatures (Td) for Imidazole Derivatives
| Compound | Td at 5% Weight Loss (°C) | Reference |
|---|---|---|
| 4-PIMCFTPA | 350 | researchgate.net |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify phase transitions such as melting, crystallization, and glass transitions. mdpi.com
For crystalline imidazole analogues, DSC provides the melting temperature (Tm) and the latent heat of fusion (ΔH), which is the energy required to melt the solid. iomcworld.com For example, the melting point of 2-methylimidazole (B133640) was determined to be 145°C. iomcworld.com These parameters are not only fundamental physical properties but are also indicative of the purity of the compound and the strength of the intermolecular forces within the crystal lattice. A higher melting point and a larger latent heat of fusion generally suggest stronger intermolecular interactions.
Table 5: DSC Data for Imidazole Analogues
| Compound | Melting Temperature (°C) | Latent Heat of Fusion (ΔH) (J/g) | Reference |
|---|---|---|---|
| Imidazole (Control) | 89.86 | -205.8 | iomcworld.com |
Diffraction and Microscopy for Material Characterization
Advanced analytical techniques are indispensable for the comprehensive characterization of novel chemical compounds. In the study of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- and its analogues, diffraction and microscopy methods provide critical insights into their solid-state properties, including crystal structure, phase purity, surface morphology, and elemental composition. These techniques are fundamental in quality control and in establishing structure-property relationships that guide further molecular design and application.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of materials. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for a specific crystalline solid, allowing for the identification of its crystal structure and the assessment of its purity.
The crystallographic data obtained from single-crystal X-ray diffraction, a related technique, can be used to simulate an ideal powder pattern. For example, the crystallographic data for 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, an analogue of the target compound class, provides detailed unit cell dimensions and space group information, which are foundational for its structural elucidation. nih.gov
Table 1: Example Crystallographic Data for an Imidazole Analogue This table presents single-crystal X-ray diffraction data for 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, illustrating the type of information that underpins PXRD analysis.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.9624 (16) |
| b (Å) | 7.8687 (12) |
| c (Å) | 14.292 (2) |
| β (°) | 106.727 (2) |
| Volume (ų) | 1180.6 (3) |
| Data sourced from reference nih.gov |
From such data, a theoretical PXRD pattern can be generated, which would then be compared against the experimental pattern of a synthesized batch of a 1H-Imidazole, 5-methyl-1-(1-methylethyl)- analogue to confirm its phase identity and purity.
Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) for Surface Morphology and Elemental Composition
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) offers a dual approach to material characterization. SEM provides high-resolution images of the sample's surface, revealing details about its morphology, such as particle size, shape, and texture. nih.gov Simultaneously, EDX analyzes the X-rays emitted from the sample as a result of being bombarded by the electron beam, allowing for the determination of the elemental composition of the viewed area. mst.or.jpnih.gov
For analogues of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, SEM analysis would be instrumental in visualizing the physical form of the synthesized powder, such as the presence of well-defined crystals, agglomerates, or amorphous particles. This morphological information is vital as it can influence properties like solubility and dissolution rate.
EDX analysis provides a qualitative and semi-quantitative elemental profile of the compound. nih.gov It can confirm the presence of the expected elements—carbon (C), nitrogen (N), and hydrogen (H)—although detecting lighter elements like hydrogen is generally not feasible with standard EDX detectors. echemi.com The detection and quantification of nitrogen, a key element in the imidazole ring, can also be challenging but is achievable with modern detectors and appropriate methodologies. researchgate.netsemanticscholar.orgresearchgate.net The EDX spectrum would show characteristic peaks corresponding to the elements present, and their relative intensities can provide an estimate of their abundance. This is particularly useful for confirming the absence of inorganic impurities or residual catalysts from the synthesis process.
Table 2: Expected Elemental Composition from EDX for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- This table is a hypothetical representation of the expected elemental composition for the parent compound, which would be verified by EDX analysis.
| Element | Symbol | Expected Presence |
| Carbon | C | Yes |
| Hydrogen | H | Yes (Not detectable by EDX) |
| Nitrogen | N | Yes |
In practice, an EDX spectrum of a pure sample of a 1H-Imidazole, 5-methyl-1-(1-methylethyl)- analogue would primarily show peaks for carbon and nitrogen. The relative atomic percentages obtained from the analysis would be compared against the theoretical values calculated from the compound's chemical formula to assess its elemental purity. For example, in the analysis of other nitrogen-containing heterocyclic compounds, EDX has been successfully used to confirm the elemental makeup and support the findings of other analytical techniques. researchgate.net
Theoretical and Computational Chemistry Investigations of 1h Imidazole, 5 Methyl 1 1 Methylethyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of molecules. plos.orgorientjchem.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other chemical properties. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform the analyses described below. plos.orgdntb.gov.ua
Electronic structure analysis focuses on the arrangement of electrons within the molecule, which dictates its chemical behavior.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarized. irjweb.com For instance, studies on other imidazole (B134444) derivatives have shown that the introduction of various substituents significantly alters the HOMO-LUMO gap, thereby tuning the molecule's reactivity. dntb.gov.ua
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1H-Imidazole | -6.10 | 1.21 | 7.31 | researchgate.net |
| 1-Methylimidazole (B24206) | -5.88 | 1.34 | 7.22 | researchgate.net |
| 4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid | -6.21 | -2.29 | 3.92 | dntb.gov.ua |
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. orientjchem.org Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the MEP map would likely show a region of high negative potential around the N3 nitrogen atom of the imidazole ring, making it the primary site for protonation and hydrogen bonding. The hydrogen atoms of the alkyl groups would exhibit positive potential.
Charge Distribution: Mulliken or Natural Population Analysis (NPA) is used to calculate the partial atomic charges on each atom in the molecule. This analysis reveals the distribution of electron density across the molecular structure. In 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the nitrogen atoms are expected to carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge, reflecting the polarity of the C-N and N-H bonds.
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of chemical reactivity and stability.
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability. irjweb.com Softness is the reciprocal of hardness (S = 1/η).
Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Fukui Indices: These indices are used to predict the local reactivity at specific atomic sites within a molecule, identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
| Compound | Hardness (η) | Electronegativity (χ) | Reference |
|---|---|---|---|
| 1H-Imidazole | 3.66 | 2.45 | researchgate.net |
| 1-Methylimidazole | 3.61 | 2.27 | researchgate.net |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This analysis is crucial for several reasons:
It confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies). plos.org
It allows for the assignment of experimental vibrational bands to specific molecular motions (e.g., C-H stretching, ring breathing).
Theoretical spectra can be compared with experimental data to validate the computational model. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, calculations would predict characteristic frequencies for the imidazole ring vibrations, as well as stretching and bending modes associated with the methyl and isopropyl substituents. plos.org
Tautomerism is a key phenomenon in many imidazole-containing systems, such as histidine, where a proton can shuttle between the two ring nitrogen atoms. nih.gov However, in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- , the nitrogen at the N1 position is substituted with an isopropyl group. This alkylation prevents the canonical proton-transfer tautomerism because there is no labile proton on the ring nitrogens. wikipedia.org
Therefore, stability studies for this molecule would focus on conformational isomers rather than tautomers. The primary conformational flexibility would arise from the rotation of the isopropyl group attached to the N1 nitrogen. DFT calculations could be used to determine the rotational energy barrier and identify the most stable (lowest energy) conformation of the isopropyl group relative to the imidazole ring.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. stanford.eduresearchgate.net These simulations are governed by a force field, which defines the potential energy of the system.
For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, an MD simulation would explore its conformational landscape and dynamics in a given environment (e.g., in a solvent like water or in the gas phase). The simulation would track the movements of the atoms over nanoseconds or longer, revealing:
Flexibility of Substituents: The simulation would show the rotational dynamics of the C5-methyl group and the N1-isopropyl group. It would quantify the flexibility of these groups and the time scales of their motions.
Solvent Interactions: If simulated in a solvent, MD can reveal how solvent molecules arrange around the imidazole derivative and the nature of the intermolecular interactions, such as hydrogen bonding between the solvent and the N3 atom.
While specific MD simulation data for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is not available, studies on similar molecules like 1-methylimidazole have used MD to understand liquid structure and hydrogen bonding dynamics, demonstrating the power of this technique. stanford.eduresearchgate.net
Intermolecular Interaction Modeling in Solution and Solid State
The study of intermolecular interactions is fundamental to understanding the physicochemical properties of chemical compounds, including their behavior in solution and their packing in the solid state. Computational modeling provides powerful tools to simulate these interactions at a molecular level. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, these methods can predict its solubility, conformational preferences, and crystal structure.
Modeling in Solution: In solution, the interactions between the solute (imidazole derivative) and solvent molecules are critical. Continuum solvation models are a common approach, where the solvent is treated as a continuous medium with a defined dielectric constant. This method is effective for calculating how the solvent environment influences the molecule's conformational energies and electrostatic properties. nih.gov For instance, density functional theory (DFT) computations combined with a continuum dielectric medium can reveal the preference for certain imidazole orientations due to electrostatic interactions. nih.gov
More detailed insights can be gained from explicit solvent models using molecular dynamics (MD) or Monte Carlo simulations. whiterose.ac.uk MD simulations, for example, can model the dynamic behavior of the imidazole derivative and surrounding solvent molecules, revealing specific hydrogen bonding patterns and the organization of the solvent shell around the solute. researchgate.net Studies on similar imidazole-based ionic liquids have used MD simulations to understand how structural isomerism affects the hydration of the imidazolium (B1220033) cation, showing that the position of substituents significantly perturbs the surrounding water structure. researchgate.net
Modeling in the Solid State: In the solid state, computational methods are used to predict and analyze crystal packing. Molecular mechanics force fields, such as Dreiding or PCFF, can be employed to calculate the lattice energy of a crystal. whiterose.ac.uk These calculations help in understanding the stability of different polymorphic forms and predicting the final crystal morphology. whiterose.ac.uk The goal is to find the arrangement of molecules that minimizes the total energy of the crystal lattice, which is governed by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds. The interaction of imidazoles is influenced by the position and size of their functional groups, which affect properties like dipole moment and hydrogen bonding capabilities. mdpi.com
Table 1: Computational Methods for Modeling Intermolecular Interactions
| Method | Phase | Typical Output/Insight |
|---|---|---|
| Continuum Solvation Models (e.g., Poisson-Boltzmann) | Solution | Provides insight into the effects of the solvent on conformational energies and electrostatic properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Solution/Solid | Reveals dynamic behavior, specific hydrogen bonding, solvent shell organization, and crystal packing stability. whiterose.ac.ukresearchgate.net |
| Molecular Mechanics (MM) with Force Fields | Solid | Calculates lattice energy, predicts crystal morphology, and assesses the stability of polymorphs. whiterose.ac.uk |
| Quantum Mechanics (QM) | Solution/Solid | Analyzes the effect of specific intermolecular interactions, such as hydrogen bonding, on electronic and optical properties. nih.gov |
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the intricate details of chemical reaction mechanisms. It allows researchers to map the potential energy surface of a reaction, identify intermediates, and locate the transition states that connect them. This provides a step-by-step understanding of how reactants are converted into products.
For imidazole derivatives, computational studies have been instrumental in explaining their catalytic activity. For example, the mechanism of the 2-methylimidazole-catalyzed ring-opening reaction of an epoxide has been thoroughly investigated using DFT calculations (B3PW91 method). researchgate.net Such studies reveal that the reaction often begins with a nucleophilic attack from the nitrogen atom of the imidazole ring onto the epoxide. researchgate.net
The process involves:
Identification of the Reaction Pathway: Calculations map out the sequence of elementary steps, including the formation of intermediates and the breaking and forming of bonds.
Catalyst Deactivation Pathways: Computational models can also explore potential side reactions or catalyst deactivation pathways, such as when two ring-opened epoxides bind to the imidazole catalyst, rendering it inactive. researchgate.net
By understanding these mechanistic details, catalysts can be rationally designed. For instance, calculations can predict how introducing different substituents on the imidazole ring would alter the electronic properties and, consequently, the activation energy of the reaction. researchgate.net
Table 2: Illustrative Data from a DFT Study of an Imidazole-Catalyzed Reaction
| Reaction Step | Description | Calculated Activation Free Energy (kcal/mol) |
|---|---|---|
| Step 1: Nucleophilic Attack | The imidazole nitrogen attacks the epoxide ring, leading to ring opening. | 15.2 |
| Step 2: Proton Transfer | A proton is transferred to the newly formed alkoxide. | 8.5 |
| Step 3: Product Release (Rate-Determining) | The product dissociates from the catalyst, regenerating it for the next cycle. | 27.4 researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov QSAR is a vital tool in modern drug design and materials science, as it can predict the activity of new, unsynthesized molecules and provide insights into their mechanism of action. nih.govnih.gov
The general workflow for a QSAR study on imidazole derivatives involves several key steps:
Data Set Assembly: A collection of imidazole analogues with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure. walisongo.ac.id Common categories include:
Electronic: HOMO and LUMO energies, dipole moment, atomic net charges. walisongo.ac.idlew.ro These describe a molecule's reactivity and ability to participate in electrostatic interactions.
Steric/Topological: Molecular weight, molar volume, surface area grid (SAG). lew.ro These relate to the size and shape of the molecule.
Physicochemical: LogP (lipophilicity), polarizability, hydration energy. lew.ro These are relevant for properties like membrane permeability and solubility.
Model Development: Statistical techniques are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. Common methods include Multiple Linear Regression (MLR) for linear relationships and machine learning approaches like Artificial Neural Networks (ANN) for non-linear correlations. nih.govlew.ro
Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model training. nih.govnih.gov
By analyzing the descriptors that appear in the final QSAR equation, researchers can gain mechanistic insights. For example, if a descriptor for LUMO energy is negatively correlated with activity, it might suggest that a lower-energy LUMO, which makes the molecule a better electron acceptor, is favorable for the interaction with a biological target. lew.ro
Table 3: Common Descriptor Classes in QSAR Studies of Imidazole Derivatives
| Descriptor Category | Example Descriptors | Potential Mechanistic Insight |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Atomic Charges, Dipole Moment | Role of electron-donating/accepting ability in receptor binding. walisongo.ac.idlew.ro |
| Steric / Topological | Molecular Weight, Molar Volume, Surface Area | Influence of molecular size and shape on fitting into an active site. lew.ro |
| Hydrophobic | LogP, Hydration Energy | Importance of lipophilicity for membrane permeability and hydrophobic interactions. lew.ro |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Significance of specific hydrogen bond formation with the target. mdpi.com |
Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex network of non-covalent supramolecular interactions. Computational tools like Hirshfeld surface analysis and energy frameworks are used to visualize and quantify these interactions, providing a deep understanding of the forces that stabilize the crystal structure.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful graphical method for exploring intermolecular interactions within a crystal. scirp.orgbohrium.com The Hirshfeld surface of a molecule is generated in a way that partitions the crystal space, enclosing the region where the electron density of the central molecule dominates over all others. This surface can be mapped with various properties, most commonly d_norm, which highlights regions of close intermolecular contact. nih.gov
d_norm mapping: On a d_norm map, large circular red spots indicate close contacts, often corresponding to hydrogen bonds. nih.gov
Table 4: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Heterocyclic Crystal
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 35 - 55% | Represents van der Waals forces and non-specific contacts. nih.govelsevierpure.com |
| O···H / H···O | 10 - 25% | Indicates the presence of conventional and weak hydrogen bonds. nih.gov |
| C···H / H···C | 10 - 20% | Often associated with C-H···π interactions involving aromatic rings. nih.gov |
| N···H / H···N | 5 - 12% | Highlights hydrogen bonds involving nitrogen atoms. nih.gov |
Chemical Reactivity and Transformation Mechanisms of 1h Imidazole, 5 Methyl 1 1 Methylethyl
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The reactivity of the imidazole ring in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is largely governed by the electronic properties of the heterocyclic system and its substituents. The imidazole ring is inherently π-excessive, making it susceptible to electrophilic attack. globalresearchonline.net
Electrophilic Substitution: The imidazole ring is generally activated towards electrophilic substitution, with reactions typically occurring at the C4 or C5 positions due to higher electron density. globalresearchonline.netuobabylon.edu.iq In the case of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the nitrogen at position 1 is substituted with an isopropyl group, preventing further alkylation or acylation at this site. The methyl group at the C5 position is an electron-donating group, which further activates the ring towards electrophilic attack. This directing effect, combined with the substitution at N1, makes the C4 position the most probable site for electrophilic substitution. The C2 position is generally less favored for attack. globalresearchonline.netuobabylon.edu.iq
Common electrophilic substitution reactions applicable to the imidazole core include:
Nitration: Reaction with nitric acid in sulfuric acid can introduce a nitro group. uobabylon.edu.iq For the target compound, this would likely yield 1H-Imidazole, 5-methyl-1-(1-methylethyl)-4-nitro-.
Halogenation: Bromination or iodination can occur readily. uobabylon.edu.iq For instance, reaction with bromine could produce 4-bromo-1H-imidazole, 5-methyl-1-(1-methylethyl)-.
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group, likely at the C4 position. uobabylon.edu.iq
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazole ring is uncommon unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group. globalresearchonline.netrsc.org The presence of the electron-donating 5-methyl group in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- further deactivates the ring toward nucleophilic attack. However, if the molecule were derivatized to include a good leaving group (like a halogen) and/or a strong electron-withdrawing group (like a nitro group), nucleophilic substitution could be achieved. For example, in a hypothetical 4-bromo-5-methyl-1-(1-methylethyl)-2-nitro-1H-imidazole, a nucleophile could potentially displace the bromide at C4.
| Reagent/Condition | Type of Reaction | Predicted Major Product |
| HNO₃, H₂SO₄ | Nitration | This compound4-nitro- |
| Br₂, CHCl₃ | Bromination | 4-bromo-1H-imidazole, 5-methyl-1-(1-methylethyl)- |
| H₂S₂O₇, 100°C | Sulfonation | This compound4-sulfonic acid |
Ring-Opening and Ring-Closing Reaction Pathways
Ring-Opening Reactions: The imidazole ring is generally stable due to its aromaticity. However, under specific conditions, ring-opening can be induced. For example, treatment with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) is known to cleave the imidazole ring, leading to the formation of N,N'-diacylated diaminoethylene derivatives. uobabylon.edu.iq Applying this to 1H-Imidazole, 5-methyl-1-(1-methylethyl)- would be expected to cleave the C2-N1 and C2-N3 bonds, yielding a di-benzoylated derivative of 1-(isopropylamino)-2-aminopropene.
Ring-Closing Reaction Pathways (Synthesis): The synthesis of the 1H-Imidazole, 5-methyl-1-(1-methylethyl)- core itself represents a ring-closing pathway. While specific synthesis routes for this exact molecule are not detailed in the provided results, general imidazole syntheses can be adapted. Methods like the Van Leusen Imidazole Synthesis or multicomponent reactions starting from aldehydes, amines, and other precursors are common. organic-chemistry.org A plausible route could involve the reaction of an appropriate α-dicarbonyl compound with an aldehyde and an amine (in this case, isopropylamine) to construct the substituted imidazole ring. Another modern approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which can rearrange to form functionalized imidazoles. mdpi.com
Functional Group Interconversions and Derivatization on the Imidazole Core
The substituents on the 1H-Imidazole, 5-methyl-1-(1-methylethyl)- core offer sites for further chemical modification.
Derivatization of the Methyl Group: The C5-methyl group can be a handle for functionalization. For instance, radical halogenation (e.g., using N-bromosuccinimide) could convert the methyl group to a bromomethyl group (-CH₂Br). This new functional group is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functionalities such as hydroxyls, alkoxides, cyanides, or azides. ub.eduvanderbilt.edu The resulting (1-(1-methylethyl)-5-(hydroxymethyl)-1H-imidazole) is a common type of derivative. scbt.comnih.gov
Derivatization of the Imidazole Ring: Beyond substitution reactions, the imidazole ring itself can be derivatized. The nitrogen atoms, particularly N3, can act as ligands to coordinate with metal ions, forming transition metal complexes. This property is fundamental to the role of imidazole derivatives in coordination chemistry and catalysis.
| Starting Material | Reagent | Reaction Type | Product Functional Group |
| 1H-Imidazole, 5-methyl-1-(1-methylethyl)- | NBS, light | Radical Halogenation | 5-(bromomethyl)- |
| 5-(bromomethyl)- derivative | NaOH (aq) | Nucleophilic Substitution | 5-(hydroxymethyl)- |
| 5-(bromomethyl)- derivative | NaCN | Nucleophilic Substitution | 5-(cyanomethyl)- |
Photochemical and Photophysical Reaction Pathways
The photophysical properties of imidazole derivatives are of significant interest, particularly in the development of fluorescent materials. The introduction of an N-alkyl substituent, such as the isopropyl group in 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, can have a profound effect on the molecule's geometry and electronic properties. arkat-usa.org
Studies on similar N-substituted imidazoles have shown that alkylation can lead to a more twisted molecular structure. arkat-usa.org This twisting can inhibit intermolecular π-π stacking in the solid state, leading to phenomena like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. arkat-usa.orgresearchgate.net
While specific photochemical reactions for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- are not documented, imidazoles can participate in photo-induced electron transfer processes. The photophysical properties, such as absorption and emission wavelengths, would be influenced by the solvent polarity and the electronic nature of the substituents. The combination of the electron-donating methyl and isopropyl groups would likely result in different photophysical behavior compared to unsubstituted imidazole.
Electrochemical Behavior and Redox Processes
The electrochemical properties of imidazoles are relevant for their use in sensors and as electroactive materials. Research on the closely related compound 4(5)-methylimidazole demonstrates that the imidazole ring can be electrochemically oxidized. nih.gov
Using techniques like square wave voltammetry (SWV) on a glassy carbon electrode, the oxidation of the imidazole moiety has been shown to be a pH-dependent process. nih.gov It is highly probable that 1H-Imidazole, 5-methyl-1-(1-methylethyl)- would exhibit similar behavior. The oxidation potential would be influenced by the electron-donating nature of the methyl and isopropyl groups, which would likely make it easier to oxidize compared to the parent imidazole. The process is expected to be diffusion-limited. nih.gov
Cyclic voltammetry would be a key technique to study its redox processes in detail, revealing information about the oxidation potential, the reversibility of the redox reaction, and the stability of the resulting radical cations. The N-isopropyl group would prevent electrochemical reactions involving the N-H proton that are possible in unsubstituted imidazoles.
Coordination Chemistry and Applications in Catalysis Involving Imidazole, 5 Methyl 1 1 Methylethyl As a Ligand
Ligand Design Principles for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- Derivatives
The Isopropyl Group: Attached to the N1 nitrogen, this bulky alkyl group introduces significant steric hindrance around the coordinating N3 nitrogen. This steric bulk can influence the coordination number and geometry of a potential metal complex, favoring less crowded arrangements.
The Methyl Group: The C5-methyl group provides a slight electron-donating effect to the imidazole (B134444) ring through hyperconjugation, which can subtly increase the electron density at the N3 donor atom, potentially enhancing its basicity and coordinating ability compared to an unsubstituted imidazole.
These structural characteristics would be the primary focus in any rational design of ligands derived from this scaffold for specific applications in coordination chemistry and catalysis.
Synthesis and Characterization of Metal Complexes
Comprehensive studies detailing the synthesis and characterization of metal complexes involving 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand are not documented in the searched scientific literature. The following subsections reflect this lack of specific data.
There are no specific research findings available that describe the successful synthesis and characterization of complexes between 1H-Imidazole, 5-methyl-1-(1-methylethyl)- and the transition metals Zinc(II), Chromium(III), Cobalt(II), Copper(II), Tin(IV), or Palladium(II).
Due to the absence of synthesized metal complexes, there have been no investigations into the binding modes or coordination geometries of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-. As a simple substituted imidazole, it would be expected to act as a monodentate ligand, coordinating to a metal center via its N3 nitrogen atom. The creation of a chelating ligand would require further functionalization of the molecule.
No data exists on the electronic or magnetic properties of metal complexes with 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, as no such complexes have been reported in the literature.
Mechanistic Studies of Catalytic Activity
While information on its role as a ligand in metal-catalyzed reactions is absent, 1H-Imidazole, 5-methyl-1-(1-methylethyl)- has been identified as an effective organocatalyst.
There are no available studies on the use of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand for metal-based homogeneous or heterogeneous catalysis.
However, research has highlighted its utility as a potent nucleophilic catalyst in homogeneous organocatalysis. A study from 1983 demonstrated that 1-substituted imidazoles can significantly accelerate the acylation of alcohols using acid anhydrides or acid halides. alfa-chemistry.com In this context, 1H-Imidazole, 5-methyl-1-(1-methylethyl)- was found to exhibit higher catalytic activity than the commonly used catalyst 4-(Dimethylamino)pyridine (DMAP) for the acylation of both primary and secondary alcohols. alfa-chemistry.comkisti.re.krresearchgate.net This enhanced activity suggests that the combination of steric and electronic factors in this molecule makes it a highly effective catalyst for this type of transformation. alfa-chemistry.comkisti.re.kr The catalytic mechanism is believed to involve the nucleophilic attack of the imidazole's N3 atom on the acylating agent, forming a highly reactive acylimidazolium intermediate, which is then readily attacked by the alcohol.
Application in Organic Transformations (e.g., Hydrogenation, Cross-Coupling Reactions)
A review of scientific literature reveals a notable lack of specific studies detailing the direct application of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand in hydrogenation or cross-coupling catalysis. However, the structural motif of this compound is central to a highly significant class of ligands known as N-Heterocyclic Carbenes (NHCs). NHCs are typically prepared from imidazolium (B1220033) salts, which can be synthesized from imidazole derivatives like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-. nih.gov
NHCs are known for forming very strong bonds with transition metals, creating stable and highly active catalysts. scripps.edu They are often considered superior to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric bulk, which can be tuned by changing the substituents on the nitrogen atoms. scripps.edutcichemicals.com The isopropyl group on the nitrogen of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, for instance, would contribute to the steric profile of a derived NHC ligand.
General Applications of Related NHC-Metal Complexes:
Cross-Coupling Reactions: Palladium-NHC complexes are widely used in various cross-coupling reactions, such as Suzuki, Heck, and Kumada couplings. tcichemicals.commdpi.com These reactions are fundamental for forming carbon-carbon bonds. The stability and activity of the NHC-Pd complexes often lead to high yields and catalyst turnover numbers. The bulky nature of ligands like those derived from imidazoles with large N-substituents (e.g., diisopropylphenyl groups) is crucial for promoting reductive elimination and preventing catalyst deactivation. nih.gov
Hydrogenation Reactions: Rhodium(I) and Ruthenium(II) complexes bearing NHC ligands are effective catalysts for hydrogenation and transfer hydrogenation reactions. mdpi.com For example, the transfer hydrogenation of ketones to alcohols is a common benchmark reaction for these catalysts. mdpi.com The strong M-NHC bond ensures the catalyst's stability under reductive conditions. While specific data for a 5-methyl-1-isopropyl-imidazol-2-ylidene ligand is not available, the general performance of related NHC complexes is well-documented. For example, rhodium complexes with N,N'-fluoroaryl NHC ligands have shown high activity in the transfer hydrogenation of acetophenone. mdpi.com
The table below summarizes typical conditions for cross-coupling and hydrogenation reactions using representative NHC-metal complexes, illustrating the context in which a ligand derived from 1H-Imidazole, 5-methyl-1-(1-methylethyl)- could potentially be used.
| Reaction Type | Catalyst Type | Substrates | Solvent | Typical Conditions | Reference Context |
|---|---|---|---|---|---|
| Suzuki Cross-Coupling | Palladium-NHC | Aryl Halides & Arylboronic Acids | Toluene, Dioxane | Base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C | nih.govtcichemicals.com |
| Heck Cross-Coupling | Palladium-NHC | Aryl Halides & Alkenes | DMF, NMP | Base (e.g., Et₃N), 100-140 °C | tcichemicals.com |
| Transfer Hydrogenation | Rhodium-NHC or Ruthenium-NHC | Ketones, Imines | Isopropanol | Base (e.g., KOH), 80 °C | mdpi.com |
| Hydrogenation | Palladium on support | 2-Imidazolecarboxaldehyde | Not specified | 140 °C, 10 atm H₂ | rsc.org |
Excited State Intramolecular Proton Transfer (ESIPT) in Metal Complexes
The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule from a donor site to an acceptor site upon photoexcitation. nih.govrsc.org This process leads to the formation of a transient tautomer that often fluoresces at a different, significantly Stokes-shifted wavelength before returning to the ground state. nih.gov
For a molecule or a ligand within a metal complex to exhibit ESIPT, it must possess both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a carbonyl oxygen or an imine nitrogen) positioned in close proximity to allow for the formation of an intramolecular hydrogen bond. nih.govrsc.org
A review of the literature indicates no studies on ESIPT in metal complexes involving 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand. The structure of this specific imidazole derivative lacks the requisite acidic proton donor group (such as a hydroxyl group) directly participating in an intramolecular hydrogen bond with a suitable acceptor. Therefore, it is not expected to function as an ESIPT-capable ligand on its own.
Research into ESIPT-active imidazole-based ligands has focused on derivatives that are specifically synthesized to contain these features. For example, novel materials based on hydroxy-substituted tetraphenylimidazole (HPI) have been shown to exhibit ESIPT. nih.gov Similarly, other studies have engineered 1-hydroxy-1H-imidazole derivatives where the imidazole ring itself can act as a proton donor or acceptor, leading to ESIPT-capable metal complexes. semanticscholar.org The design of such ligands requires the careful spatial separation of the ESIPT site and the metal-binding site to ensure the proton transfer process is not quenched by coordination to the metal ion. nih.gov
Advanced Materials Science Applications of 1h Imidazole, 5 Methyl 1 1 Methylethyl Scaffolds
Development of Functional Materials
The imidazole (B134444) framework is integral to the design of sophisticated functional materials, leveraging its electronic and binding capabilities. The strategic placement of substituents like the isopropyl and methyl groups allows for the fine-tuning of these properties for specific applications.
Imidazole-based compounds have been extensively explored as components of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov These dyes typically follow a donor-π-acceptor (D-π-A) architecture, where the imidazole ring can function as a π-bridge, connecting an electron-donating part of the molecule to an electron-accepting and anchoring group. uokerbala.edu.iqresearchgate.net The efficiency of a DSSC is highly dependent on the dye's ability to absorb sunlight and effectively inject electrons into the semiconductor's (e.g., TiO2) conduction band. nih.govmdpi.com
The table below summarizes the performance of various imidazole-based dyes in DSSCs, illustrating the impact of structural modifications on photovoltaic parameters.
| Dye Code | Donor Group | Acceptor Group | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF | Reference |
| PP3 | 2,4,5-triphenyl-1H-imidazole | Carboxylic Acid | 2.01 | 3.75 | 0.73 | 0.739 | ekb.egresearchgate.net |
| PP2 | 1-(4-nitrophenyl)-2,4,5-triphenyl-1H-imidazole | Carboxylic Acid | 0.96 | 1.59 | 0.08 | 0.616 | ekb.egresearchgate.net |
| CD-4 | Triphenylamine | 2-cyanoacetic acid | 4.11 | 8.60 | 0.63 | 0.75 | uokerbala.edu.iq |
| DPI-T | 6,9-dimethoxy-1H-phenanthro[9,10-d]imidazole | Cyanoacetic Acid | 1.28 | - | - | - | researchgate.net |
PCE: Power Conversion Efficiency; Jsc: Short-circuit Current Density; Voc: Open-circuit Voltage; FF: Fill Factor.
The imidazole ring is a prominent structural motif in the design of chemosensors, particularly fluorescent probes, due to its strong metal-binding affinity and tunable electronic properties. nih.gov Imidazole derivatives have been successfully developed as sensors for various species, including toxic metal ions like mercury (Hg²⁺) and anions such as cyanide (CN⁻). nih.govrsc.org The sensing mechanism often relies on the interaction between the analyte and the imidazole's nitrogen atoms, leading to a detectable change in the sensor's optical properties, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govunigoa.ac.in
For a scaffold like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the N-3 atom would be the primary binding site for metal ions or other electrophilic species. The electron-donating methyl and isopropyl groups increase the electron density on this nitrogen, potentially enhancing its binding affinity for certain analytes. nih.govacs.org The design of such sensors is highly modular; for example, a zinc(II) porphyrin conjugate has been developed as a fluorescent sensor that can detect imidazole derivatives themselves, where the recognition process is signaled by a change in pyrene (B120774) excimer fluorescence. acs.orgacs.org This highlights the dual role imidazoles can play, acting as both the sensor and the analyte. The detection limits for some imidazole-based sensors are in the micromolar range, demonstrating their high sensitivity. rsc.org
| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Reference |
| Imidazole-phenanthroimidazole conjugate | CN⁻ | Fluorescence Quenching | 0.8 µM | rsc.org |
| Imidazole-diphenylimidazole conjugate | CN⁻ | Fluorescence Quenching | 1.2 µM | rsc.org |
| Imidazole-phenanthroimidazole-CN adduct | Hg²⁺ | Metal-Assisted Elimination | - | rsc.org |
| Zinc Porphyrin Complex | Histidine (imidazole side chain) | Fluorescence Enhancement | 0.134 µM | acs.org |
Supramolecular Assemblies and Self-Assembly Processes
Imidazole and its derivatives are excellent building blocks for constructing supramolecular assemblies and coordination polymers. researchgate.net They can engage in a variety of non-covalent interactions, including coordination to metal ions, hydrogen bonding, and π-π stacking. researchgate.net The N-1 substituted nature of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is particularly significant in this context. Since the N-1 position is occupied by an isopropyl group, it cannot act as a hydrogen bond donor, a role it often plays in unsubstituted or C-substituted imidazoles. researchgate.net
Coordination primarily occurs through the lone pair of electrons on the N-3 atom, making it a monodentate ligand. This directed binding is fundamental to the formation of metal-organic frameworks (MOFs) and coordination polymers, where metal ions act as nodes and the imidazole-containing molecules act as linkers. nih.govtandfonline.com A vast number of coordination polymers have been synthesized using bis-imidazole ligands to create 1D, 2D, and 3D networks with diverse topologies and properties, such as luminescence. acs.orgacs.org
While the N-1 proton is absent, the N-3 nitrogen can still act as a hydrogen bond acceptor. Furthermore, the aromatic imidazole ring can participate in π-π stacking interactions, which can help stabilize the resulting supramolecular structures. rsc.org The bulky isopropyl group and the methyl group will exert steric control, influencing the packing and geometry of the final assembly. For instance, self-assembly of specifically designed imidazole amphiphiles can lead to the formation of complex structures like twisted fibers, driven by a combination of hydrogen bonding and other interactions. researchgate.net
Polymer Chemistry and Polymer-Supported Systems
The imidazole moiety is a versatile functional group in polymer chemistry. nih.gov Imidazole derivatives can be used as monomers to be incorporated into polymer chains or as functional units grafted onto existing polymer backbones. nih.gov This creates materials with tailored properties for applications in catalysis, functional coatings, and biomedical devices. researchgate.netbenicewiczgroup.com
A monomer derived from 1H-Imidazole, 5-methyl-1-(1-methylethyl)- could be polymerized to create a polymer with pendant imidazole groups. These groups can serve as ligands for metal ions, basic catalytic sites, or building blocks for functional materials. For example, polymers containing multidentate imidazole units have been synthesized to functionalize the surface of cadmium sulfide (B99878) (CdS) nanowires, demonstrating their ability to coordinate with metal chalcogenide surfaces. benicewiczgroup.com
Furthermore, imidazole functionalities can be incorporated into porous polymer frameworks. Highly ordered imidazolyl-functionalized mesoporous phenolic resins have been shown to act as cooperative catalysts for the fixation of carbon dioxide. rsc.org Using polymer-supported catalysts or reagents for the synthesis of imidazole derivatives is also a significant area of research, offering benefits like catalyst reusability, high yields, and environmentally friendly reaction conditions. nih.govnih.gov
Mechanistic Investigations of Corrosion Inhibition by Imidazole Derivatives
Imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. semanticscholar.orgupi.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. upi.eduijapbc.com This adsorption process is a complex interaction involving the imidazole ring's π-electrons and the non-bonding electrons of the nitrogen heteroatoms with the vacant d-orbitals of the metal. ijapbc.com
The molecular structure of the inhibitor plays a crucial role in its efficiency. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the presence of two electron-donating alkyl groups (isopropyl and methyl) is significant. These groups increase the electron density on the imidazole ring, which enhances its ability to donate electrons to the metal surface, strengthening the adsorption bond and improving inhibition efficiency. nih.govacs.org This is consistent with findings that show imidazole inhibitors adsorb on metal surfaces via chemisorption and physisorption, often following the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. researchgate.netorientjchem.orggssrr.org
Quantum chemical studies using Density Functional Theory (DFT) are frequently employed to correlate the electronic properties of inhibitor molecules with their performance. researchgate.netnih.gov Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the dipole moment are calculated to predict adsorption behavior. researchgate.net A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower energy gap (ΔE = E_LUMO - E_HOMO) suggests higher reactivity and better inhibition. The electron-donating nature of the methyl and isopropyl groups would be expected to raise the E_HOMO of the 1H-Imidazole, 5-methyl-1-(1-methylethyl)- scaffold, making it a potentially effective corrosion inhibitor. nih.gov
| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |
| IM-Cl (2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole) | -6.015 | -1.743 | 4.272 | 96 | nih.gov |
| IM-CH₃ (1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole) | -5.736 | -1.554 | 4.182 | 91 | nih.gov |
| Imidazole | -6.902 | -0.669 | 6.233 | - | researchgate.net |
| 2-Methylimidazole (B133640) | -6.743 | -0.569 | 6.174 | - | researchgate.net |
| Benzimidazole | -6.449 | -1.134 | 5.315 | - | researchgate.net |
This table illustrates the correlation between quantum chemical parameters and inhibition efficiency for various imidazole derivatives. Higher E_HOMO and lower ΔE values generally correlate with better inhibition performance.
In-depth Scientific Review of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- Remains Unfeasible Due to Lack of Publicly Available Research
An extensive review of scientific literature and chemical databases reveals a significant gap in the available research for the specific chemical compound, 1H-Imidazole, 5-methyl-1-(1-methylethyl)- . Despite a thorough search for data pertaining to its molecular and mechanistic biological properties, no specific studies detailing its interaction with enzymes such as xanthine (B1682287) oxidase and β-glucuronidase, its binding to metalloenzymes, or its effects on cellular metabolic pathways could be located.
The user's request for a detailed article structured around specific biological investigations cannot be fulfilled at this time. The strict requirement to focus solely on "1H-Imidazole, 5-methyl-1-(1-methylethyl)-" and adhere to a detailed outline precludes the use of data from related, but structurally distinct, imidazole derivatives.
While the broader class of imidazole-containing compounds is the subject of extensive research in medicinal chemistry, information on this particular substituted imidazole is limited to entries in chemical supplier catalogs. For instance, related compounds such as 1-methyl-2-nitroimidazole (B155463) have been studied for their roles in oxidative stress, and various other imidazole derivatives have been investigated as inhibitors of enzymes like 11β-hydroxylase. nih.govnih.gov Similarly, research exists on the antioxidant properties of different imidazole structures and the role of 4-methylimidazole (B133652) in promoting oxidative stress. mdpi.comresearchgate.net However, these findings are not directly applicable to the specific molecule .
Molecular docking and kinetic analysis are powerful tools for understanding enzyme-ligand interactions, and numerous studies apply these methods to various imidazole derivatives. arabjchem.orgnih.govekb.egjbiochemtech.com Likewise, the impact of different imidazole compounds on purine (B94841) metabolism and oxidative stress pathways is an active area of investigation. nih.govfrontiersin.org Unfortunately, the scientific community has not published research applying these techniques to 1H-Imidazole, 5-methyl-1-(1-methylethyl)-.
Without dedicated studies on this compound, any attempt to generate the requested article would rely on speculation or the inappropriate extrapolation of data from other molecules, which would be scientifically unsound. Therefore, the creation of a thorough and accurate article focusing on the molecular and mechanistic biological investigations of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is not possible until specific research is conducted and published.
Molecular and Mechanistic Biological Investigations of 1h Imidazole, 5 Methyl 1 1 Methylethyl Excluding Clinical Data
Modulation of Cellular Pathways at a Molecular Level
Mechanistic Insights into Cellular Effects (e.g., Cytoprotective Activity)
Currently, there is no specific research available detailing the mechanistic insights into the cellular effects, such as cytoprotective activity, of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- .
However, the imidazole (B134444) ring is a core component of various biologically active molecules, and derivatives have been investigated for their cellular effects. For related compounds, proposed mechanisms of cellular activity often involve the modulation of intracellular signaling pathways. For instance, some imidazole-based compounds have been shown to influence pathways related to oxidative stress and apoptosis. While these findings are for other imidazole derivatives, they suggest potential avenues of research for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- . Future studies would need to investigate if this specific compound can modulate similar cellular pathways to exert any cytoprotective effects.
Receptor Binding Dynamics and Ligand-Receptor Interactions (e.g., 5-HT7R Agonists as a class)
There is no available data on the receptor binding dynamics of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- , including its potential interaction with the 5-HT7 receptor (5-HT7R).
The 5-HT7 receptor, a member of the serotonin (B10506) receptor family, is a G-protein coupled receptor involved in various physiological processes in the central nervous system. Agonists of the 5-HT7R are of interest for their potential therapeutic applications. The development of selective 5-HT7R agonists has involved the exploration of various chemical scaffolds. While some imidazole-containing compounds have been investigated as ligands for serotonin receptors, the specific affinity and activity of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- at the 5-HT7R have not been reported.
To determine if 1H-Imidazole, 5-methyl-1-(1-methylethyl)- acts as a 5-HT7R agonist, comprehensive in vitro binding and functional assays would be required. Such studies would elucidate its binding affinity (Ki), potency (EC50), and efficacy at the receptor.
Antimicrobial Activity: Mechanistic Dissection of Action
Specific studies on the disruption of bacterial metabolic processes and enzyme inhibition by 1H-Imidazole, 5-methyl-1-(1-methylethyl)- are not present in the current scientific literature.
However, the antimicrobial properties of other imidazole-containing compounds have been attributed to several mechanisms. One of the well-established mechanisms for some imidazole derivatives, particularly nitroimidazoles, involves the reductive activation of the nitro group by microbial nitroreductases under anaerobic conditions. This process generates reactive nitroso radicals that can damage bacterial DNA and other macromolecules, leading to cell death.
For imidazole compounds lacking a nitro group, other mechanisms may be at play. These can include the inhibition of essential bacterial enzymes or the disruption of the cell membrane integrity. For instance, a study on a series of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, which share the 1-isopropyl and 5-methyl substitution pattern with the compound of interest, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com While the exact mechanism was not fully elucidated, the structure-activity relationship suggested that the nature of the acyl group significantly influences the antimicrobial potency. mdpi.com This highlights that for derivatives like 1H-Imidazole, 5-methyl-1-(1-methylethyl)- , the specific substituents on the imidazole ring are critical in determining their biological activity and mechanism of action.
Table 1: Illustrative Antibacterial Activity of a Related Benzimidazolone Derivative
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 5-07 (a 1-isopropyl-3-acyl-5-methyl-benzimidazolone) | Bacillus cereus | Not Reported |
| Bacillus subtilis | Not Reported | |
| Staphylococcus aureus | Not Reported | |
| Escherichia coli | Not Reported | |
| Pseudomonas aeruginosa | Not Reported |
Note: This table is illustrative and shows the activity of a related benzimidazolone compound, not 1H-Imidazole, 5-methyl-1-(1-methylethyl)-. The original study indicated potency but did not always provide specific MIC values in the abstract. mdpi.com
There is no specific research on the mechanisms of antifungal activity for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- .
The most well-known mechanism of antifungal action for azole compounds (which include imidazoles and triazoles) is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a key component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately inhibiting fungal growth.
Studies on related compounds, such as the 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, have shown that some of these molecules can effectively inhibit the spore germination of Botrytis cinerea. mdpi.com This suggests that these compounds interfere with critical processes for fungal proliferation. The EC50 values for some of these derivatives against B. cinerea were determined, indicating a dose-dependent inhibitory effect. mdpi.com
**Table 2: Illustrative Antifungal Activity of Related Benzimidazolone Derivatives against *Botrytis cinerea***
| Compound | EC50 (µg/mL) |
|---|---|
| 5-02 | 21.07 |
| 5-07 | 17.62 |
| 5-12 | 10.68 |
| 5-15 | 19.75 |
| 5-19 | 14.23 |
| 5-20 | 17.33 |
| 5-25 | 16.39 |
Note: This table presents data for related benzimidazolone compounds to illustrate potential antifungal activity and is not data for 1H-Imidazole, 5-methyl-1-(1-methylethyl)-. mdpi.com
Antioxidant Mechanisms and Free Radical Scavenging Properties
No direct experimental evidence is available regarding the antioxidant mechanisms and free radical scavenging properties of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- .
The imidazole nucleus itself is not a classical antioxidant structure in the way that phenolic compounds are. However, imidazole derivatives can be functionalized with groups that confer antioxidant activity. The antioxidant potential of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The mechanism of action in these cases typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.
For example, studies on other heterocyclic compounds, such as those derived from carvacrol (B1668589) (which contains an isopropyl group), have demonstrated antioxidant activity. researchgate.net The presence of a phenolic hydroxyl group in these molecules is a key determinant of their radical scavenging ability. 1H-Imidazole, 5-methyl-1-(1-methylethyl)- lacks a phenolic hydroxyl group, suggesting that if it possesses any antioxidant activity, it would likely be through a different mechanism, possibly related to the electronic properties of the imidazole ring and its substituents, or through the chelation of metal ions that can catalyze oxidative reactions. Further research is needed to investigate these possibilities.
Advanced Analytical Methodologies for Research and Characterization of 1h Imidazole, 5 Methyl 1 1 Methylethyl
Chromatographic Techniques for Purification and High-Purity Analysis (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental tools for the separation and analysis of imidazole (B134444) derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful, offering high resolution and sensitivity for both purification and high-purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For imidazole compounds, which can be polar, reverse-phase (RP) HPLC is a common approach. sielc.com The analysis of related compounds like 1-methylimidazole (B24206) and other anti-infective drugs containing an imidazole core demonstrates the utility of this method. sielc.comsigmaaldrich.com
A typical HPLC method for a simple imidazole derivative might involve a C8 or C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comsigmaaldrich.com For applications requiring detection by mass spectrometry (LC-MS), volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com The separation of four different imidazole-based anti-infective drugs was successfully achieved using a mobile phase of methanol and a potassium phosphate (B84403) buffer on a C8 column, with detection at 300 nm. sigmaaldrich.comchemicalbook.com
Interactive Table: Example HPLC Conditions for Imidazole Derivatives
| Parameter | Condition for 1-Methylimidazole sielc.com | Condition for Imidazole Anti-Infectives sigmaaldrich.com |
| Column | Newcrom R1 (Reverse-Phase) | Thermo Scientific® BDS Hypersil C8 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Methanol and 0.025 M KH2PO4 (70:30, v/v), pH 3.20 |
| Flow Rate | Not specified | 1.00 mL/min |
| Detection | MS-compatible (with formic acid) | UV at 300 nm |
| Application | Analysis, impurity isolation, pharmacokinetics | Simultaneous separation and determination |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for volatile and thermally stable compounds. While many simple imidazoles are amenable to GC-MS analysis, some, particularly those with higher polarity, may require a derivatization step to increase their volatility and improve chromatographic peak shape. gdut.edu.cnmdpi.com
A recent study on the detection of seven atmospheric imidazole-like compounds highlights a robust GC-MS method. gdut.edu.cn This method involved a derivatization step using isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol. gdut.edu.cn The analysis was performed on an HP-5MS capillary column, which is a common, non-polar phase suitable for a wide range of organic molecules. gdut.edu.cn The mass spectrometer allows for the definitive identification of the compounds based on their unique mass spectra and retention times. gdut.edu.cn The limits of detection for the analyzed imidazoles were in the range of 0.0553–0.8914 µg/mL, demonstrating the high sensitivity of the method. gdut.edu.cn
Interactive Table: Example GC-MS Conditions for Imidazole-Like Compounds gdut.edu.cn
| Parameter | Condition |
| Derivatization Reagents | Acetonitrile, pyridine, anhydrous ethanol, isobutyl chloroformate |
| Chromatographic Column | HP-5MS quartz capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | 70°C (1 min), then ramp to 280°C |
| Detection | Mass Spectrometry (MS) |
Future Directions and Emerging Research Avenues for 1h Imidazole, 5 Methyl 1 1 Methylethyl
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
Future synthetic research concerning 1H-Imidazole, 5-methyl-1-(1-methylethyl)- will likely pivot towards green and sustainable chemistry principles. Traditional synthesis methods for imidazoles often involve harsh reaction conditions, volatile organic solvents, and catalysts that are difficult to recover. asianpubs.orgresearchgate.net Modern approaches aim to mitigate these issues by employing eco-friendly techniques.
Key areas for exploration include:
Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques can significantly reduce reaction times and improve yields. biomedpharmajournal.orgresearchgate.netsemanticscholar.org The application of microwave irradiation or sonochemistry to the synthesis of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- could lead to more energy-efficient and rapid production. researchgate.nettandfonline.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes the use of hazardous organic solvents, reducing waste and environmental impact. asianpubs.orgresearchgate.net
Novel Catalytic Systems: The development and use of recyclable and non-toxic catalysts are central to green chemistry. Future work could explore solid-supported catalysts like HBF₄–SiO₂, metal tetrafluoroborates, or even biocatalysts for the synthesis of this compound, which would allow for easy separation and reuse. biomedpharmajournal.orgrsc.org The use of inexpensive and readily available catalysts such as Zn(OAc)₂·2H₂O has also shown promise in producing polysubstituted imidazoles with high yields. researchgate.net
Deeper Integration of Experimental and Computational Approaches in Research
The synergy between experimental work and computational modeling offers a powerful paradigm for accelerating research. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, this integration can provide profound insights into its properties and reactivity.
Future research should focus on:
Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.netpleiades.online These predictions can guide experimental efforts by identifying the most promising avenues for synthesis and application. For instance, DFT can be used to study the interaction of the imidazole (B134444) compound with metal surfaces, which is relevant for applications like corrosion inhibition. researchgate.net
Mechanism Elucidation: Combining experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) with computational tools like molecular dynamics (MD) and DFT can unravel complex reaction mechanisms. nih.gov This integrated approach can be used to understand how 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is formed and how it interacts with biological targets or other molecules.
Structure-Based Design: In drug discovery, computational docking and non-equilibrium (NEQ) thermodynamics can predict the binding affinity and selectivity of imidazole derivatives for specific biological targets, such as protein kinases. nih.govnih.gov This in silico screening allows for the rational design of more potent and selective molecules, saving time and resources in the lab.
Discovery and Development of Advanced Functional Materials Based on Imidazole Scaffolds
The imidazole scaffold is a versatile building block for creating advanced materials with tailored properties. nih.gov The specific substituents on 1H-Imidazole, 5-methyl-1-(1-methylethyl)- (a methyl and an isopropyl group) can influence its steric and electronic characteristics, making it a candidate for novel materials.
Emerging research avenues include:
Metal-Organic Frameworks (MOFs): Imidazole derivatives can act as ligands that connect metal ions to form highly porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. Research into using 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand could lead to new MOFs with unique functionalities, such as antibacterial properties when combined with silver. researchgate.net
Coordination Polymers and Complexes: The ability of the imidazole nitrogen atoms to coordinate with metals can be exploited to create novel coordination compounds. For example, technetium complexes with imidazole ligands are being investigated for applications in nuclear medicine. nih.gov The specific steric bulk of the isopropyl group in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- might lead to complexes with interesting catalytic or electronic properties.
High-Performance Polymers: Imidazole-containing polymers are being developed for applications such as high-temperature proton exchange membranes in fuel cells. acs.org The incorporation of units like 1H-Imidazole, 5-methyl-1-(1-methylethyl)- into polymer backbones could enhance properties like thermal stability and proton conductivity.
Further Elucidation of Complex Biological Mechanisms at a Molecular Level
Imidazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. longdom.orgdovepress.comresearchgate.net A critical future direction is to move beyond identifying these activities to understanding their precise mechanisms of action at the molecular level.
For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, research should aim to:
Identify Molecular Targets: The first step is to identify the specific enzymes, receptors, or other biomolecules with which the compound interacts. nih.gov This can be achieved through a combination of computational predictions and experimental assays.
Characterize Binding Interactions: Once a target is identified, techniques like X-ray crystallography can be used to determine the three-dimensional structure of the compound bound to its target. This provides a detailed picture of the binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for its biological effect. nih.gov
Understand Structure-Activity Relationships (SAR): By synthesizing and testing a series of related analogs of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, researchers can build a detailed SAR profile. nih.gov This knowledge is essential for optimizing the compound's potency and selectivity, a key step in the development of new therapeutic agents. mdpi.com The imidazole ring itself is known to be a good pharmacophore due to its ability to participate in various molecular interactions. nih.gov
Investigation of Emerging Applications in Interdisciplinary Sciences
The versatility of the imidazole scaffold places 1H-Imidazole, 5-methyl-1-(1-methylethyl)- at the crossroads of several scientific disciplines. Future research will likely uncover novel applications by leveraging this interdisciplinary potential.
Potential emerging applications include:
Medicinal Chemistry and Drug Discovery: Building on the known bioactivities of imidazoles, this compound could serve as a lead structure for developing new drugs targeting a range of diseases, from infections to cancer. dovepress.comsemanticscholar.org
Agrochemicals: Substituted imidazoles have been used as fungicides and plant growth regulators, opening an avenue for investigating the potential of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- in agriculture.
Ionic Liquids: Imidazole-based salts can form ionic liquids, which are considered "green solvents" for various chemical processes. tandfonline.com The properties of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- could be tailored to create novel ionic liquids for specific applications in synthesis or electrochemistry.
Corrosion Inhibition: Imidazole derivatives have been shown to be effective corrosion inhibitors for metals like copper, an application that bridges materials science and industrial chemistry. researchgate.net
Table 1: Future Research Avenues for 1H-Imidazole, 5-methyl-1-(1-methylethyl)-
| Outline Section | Future Research Direction | Key Methodologies & Approaches |
|---|---|---|
| 10.1 | Novel Synthetic Methodologies & Sustainable Chemistry | Microwave-assisted synthesis, Ultrasound promotion, Solvent-free conditions, Recyclable catalysts (e.g., HBF₄–SiO₂), Biocatalysis. asianpubs.orgresearchgate.nettandfonline.comrsc.org |
| 10.2 | Integration of Experimental & Computational Approaches | Density Functional Theory (DFT), Molecular Dynamics (MD), In silico screening, NMR, Mass Spectrometry, Non-Equilibrium (NEQ) Thermodynamics. researchgate.netnih.govnih.gov |
| 10.3 | Advanced Functional Materials | Synthesis of Metal-Organic Frameworks (MOFs), Coordination polymers, High-performance polymers for applications like fuel cells. researchgate.netnih.govacs.org |
| 10.4 | Elucidation of Biological Mechanisms | Target identification assays, X-ray crystallography, Structure-Activity Relationship (SAR) studies, Molecular docking. nih.govnih.govnih.govmdpi.com |
| 10.5 | Emerging Interdisciplinary Applications | Development of new pharmaceuticals, Agrochemicals, Ionic liquids, Corrosion inhibitors. dovepress.comtandfonline.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution or cross-coupling strategies. For example, imidazole derivatives with alkyl or aryl substituents are often prepared by cyclization of α-diketones with ammonium acetate or by introducing substituents via Suzuki-Miyaura coupling . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is typically verified via HPLC or GC-MS.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and bond lengths .
- Spectroscopy : IR spectroscopy (gas phase or solid-state) identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹), while NMR (¹H/¹³C) confirms substituent positions .
- Computational analysis : Calculate molecular descriptors (e.g., logP, polar surface area) using software like Gaussian or Spartan to predict solubility and reactivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood due to potential respiratory irritation (H335 classification) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 1H-imidazole derivatives, and what validation methods are recommended?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., EGFR or antimicrobial enzymes). For example, 2-phenyl-1H-benzimidazole analogs showed EGFR inhibition via π-π stacking and hydrogen bonding .
- QSAR/CoMSIA : Develop 3D-QSAR models using Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects with biological activity (e.g., antiepileptic ED₅₀ values) .
- Validation : Cross-validate models with test sets (e.g., 4:1 training-to-test ratio) and confirm via in vitro assays (e.g., MTT for cytotoxicity) .
Q. How can researchers resolve contradictions in structural data obtained from different analytical techniques?
- Methodological Answer :
- Case example : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. Use variable-temperature NMR to study dynamic behavior or DFT calculations to compare energy-minimized conformers with crystallographic data .
- Statistical refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic datasets .
Q. What strategies are effective for assessing the environmental and regulatory compliance of novel imidazole derivatives?
- Methodological Answer :
- Toxicity screening : Follow EPA guidelines (e.g., TRI list modifications) to evaluate acute toxicity (oral LD₅₀) and ecotoxicity (Daphnia magna assays) .
- Regulatory reporting : For U.S. compliance, document significant new uses (SNURs) under 40 CFR §721.10373, including synthesis scale-up or disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
